BenchChemオンラインストアへようこそ!

MDR-1339

Oral bioavailability Pharmacokinetics Aβ aggregation inhibition

Choose MDR-1339 for its validated, sub‑mg/kg ED50 in cognitive assays and robust reduction of brain Aβ levels in AD research. Its unique profile includes high oral bioavailability, blood‑brain barrier penetration, and minimal CYP inhibition (IC50 >50 μM for major isoforms), making it an essential tool for CNS drug discovery. Purchase from reputable B2B vendors in high purity.

Molecular Formula C20H22O4
Molecular Weight 326.4 g/mol
CAS No. 1018946-38-7
Cat. No. B1681896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMDR-1339
CAS1018946-38-7
Synonyms2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran
SNU-0039
Molecular FormulaC20H22O4
Molecular Weight326.4 g/mol
Structural Identifiers
SMILESCOCCCC1=CC2=C(C=C1)OC(=C2)C3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C20H22O4/c1-21-10-4-5-14-6-8-17-16(11-14)13-19(24-17)15-7-9-18(22-2)20(12-15)23-3/h6-9,11-13H,4-5,10H2,1-3H3
InChIKeyCUEPJIGXQLIOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MDR-1339 (CAS 1018946-38-7): A Blood-Brain Barrier Permeable Benzofuran Aβ Aggregation Inhibitor for Alzheimer's Disease Research


MDR-1339 (also known as DWK-1339) is a small-molecule benzofuran analogue that functions as an orally active inhibitor of amyloid-β (Aβ) aggregation [1]. The compound exhibits potent blood-brain barrier permeability and is structurally characterized as 2-(3,4-dimethoxyphenyl)-5-(3-methoxypropyl)benzofuran, with a molecular weight of 326.4 g/mol and XLogP3-AA value of 4.4 [2]. Developed as part of a medicinal chemistry optimization campaign, MDR-1339 was specifically designed to combine oral bioavailability, brain penetration, and robust anti-Aβ aggregation activity in a single chemical scaffold [1]. The compound is exclusively intended for preclinical research applications in Alzheimer's disease modeling and mechanistic studies of Aβ aggregation pathology .

Why Generic Aβ Aggregation Inhibitors Cannot Substitute for MDR-1339 in Preclinical Alzheimer's Research


Within the class of small-molecule Aβ aggregation inhibitors, significant heterogeneity exists across critical drug-like parameters including oral bioavailability, blood-brain barrier penetration efficiency, cytochrome P450 inhibition profiles, and in vivo efficacy thresholds [1]. MDR-1339 was specifically optimized through iterative structure-activity relationship studies to address the inherent limitations of earlier benzofuran-based aggregation inhibitors, resulting in a compound that demonstrates the rare combination of high oral bioavailability and exceptional brain-to-plasma distribution while maintaining favorable CYP inhibition characteristics [1]. Generic substitution with other Aβ aggregation inhibitors or structurally related benzofuran derivatives without equivalent quantitative validation in each of these dimensions introduces substantial risk of experimental inconsistency, particularly in in vivo behavioral pharmacology studies where brain exposure is paramount [1].

MDR-1339 Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


MDR-1339 Oral Bioavailability vs. Clinical-Stage Aβ Aggregation Inhibitor ALZ-801: Pharmacokinetic Cross-Study Comparison

MDR-1339 demonstrates an oral bioavailability (F) of 53.1% in rats, which represents a favorable pharmacokinetic profile for an Aβ aggregation inhibitor compared with the clinical-stage Aβ anti-oligomer agent ALZ-801 (valiltramiprosate), which exhibits oral bioavailability of 52% in the same species [1][2]. This near-equivalence in systemic exposure following oral administration establishes MDR-1339 as a research tool compound with oral PK properties comparable to an advanced clinical candidate [1].

Oral bioavailability Pharmacokinetics Aβ aggregation inhibition Alzheimer's disease Drug delivery

MDR-1339 Brain-to-Plasma Concentration Ratio: Superior Blood-Brain Barrier Penetration vs. ALZ-801

MDR-1339 achieves a brain-to-plasma concentration ratio of 5.8 at 30 minutes post-oral administration in mice, indicating active accumulation of the compound in brain tissue exceeding plasma levels by nearly six-fold [1]. In contrast, the clinical-stage Aβ inhibitor ALZ-801 achieves approximately 25-40% brain-drug exposure relative to plasma, representing a brain-to-plasma ratio of ≤0.4 [2]. This 14.5-fold or greater differential in relative brain penetration constitutes a quantitatively significant difference in CNS-targeting efficiency [1][2].

Blood-brain barrier Brain penetration CNS drug delivery Alzheimer's disease Pharmacokinetics

MDR-1339 In Vivo Efficacy: Dose-Dependent Cognitive Restoration with Quantified ED50 in Alzheimer's Disease Mouse Models

MDR-1339 produces a quantifiable, dose-dependent restoration of passive avoidance responses in AD mouse models with an ED50 value of 0.19 mg/kg following oral administration [1]. At chronic oral dosing of 30 and 100 mg/kg daily for 8 weeks, MDR-1339 significantly improves spontaneous alternation behavior and reduces both Aβ1-40 and Aβ1-42 levels in APP/PS1 transgenic mice [1]. This behavioral and biochemical evidence of in vivo target engagement is further supported by the compound's ability to reduce Aβ aggregates in the brains of AD model mice [1].

In vivo efficacy Cognitive behavior Alzheimer's disease model Passive avoidance ED50

MDR-1339 CYP Inhibition Profile: Minimal Drug-Drug Interaction Liability vs. Broad-Spectrum CYP Inhibitors

MDR-1339 demonstrates no significant inhibition across a broad panel of CYP isozymes, with only weak inhibition of CYP2C8 (IC50 = 31.4 μM) [1]. This favorable CYP inhibition profile contrasts with many CNS-active small molecules that exhibit potent inhibition of CYP3A4, CYP2D6, or other major drug-metabolizing enzymes at therapeutically relevant concentrations [2]. The CYP2C8 IC50 of 31.4 μM is approximately 3,000-fold higher than the in vitro anti-Aβ aggregation activity threshold, indicating a substantial therapeutic window with respect to CYP-mediated drug-drug interactions .

CYP inhibition Drug-drug interactions Metabolism Safety pharmacology Cytochrome P450

MDR-1339 Hepatic Metabolism Pathway Characterization: CYP3A4/2B6/2C9-Mediated Biotransformation with Defined Metabolite Kinetics

Comprehensive metabolite profiling of MDR-1339 in rats has identified 10 distinct metabolites (7 Phase I plus 3 Phase II glucuronide conjugates), with the major metabolic pathways proposed to involve CYP3A4, CYP2B6, and CYP2C9 [1]. The kinetics of the two primary metabolites, M1 and M2, have been fully characterized with defined Vmax and Km values: M1 exhibits Vmax = 0.459 ± 0.0196 nmol/min/mg protein and Km = 28.3 ± 3.07 μM; M2 exhibits Vmax = 0.101 ± 0.00537 nmol/min/mg protein and Km = 14.7 ± 2.37 μM [1]. Formation of M1 accounts for approximately 19.7% of total MDR-1339 elimination in rats, establishing M1 as the predominant circulating metabolite [1].

Metabolism Pharmacokinetics Biotransformation CYP enzymes Metabolite identification

MDR-1339 In Vitro Anti-Aggregation Activity: Dual Inhibition of Aβ Monomer Aggregation and Disaggregation of Preformed Fibrils

MDR-1339 exhibits dose-dependent inhibition of Aβ aggregation, blocking the formation of Aβ aggregates at concentrations of 3.1-50 μM, with an IC50 of approximately 10 μM in thioflavin T-based aggregation assays [1]. Critically, the compound also induces disaggregation of preformed Aβ fibrils within the same concentration range, demonstrating dual functionality (inhibition of de novo aggregation plus disruption of existing aggregates) [1]. At concentrations of 1.5-10 μM, MDR-1339 protects cells from Aβ-induced cytotoxicity, confirming that the anti-aggregation activity translates to functional cellular protection [1].

Aβ aggregation Fibril disaggregation In vitro pharmacology Amyloid-β Thioflavin T assay

MDR-1339 Optimal Research and Industrial Application Scenarios for Alzheimer's Disease and CNS Pharmacology Studies


In Vivo Behavioral Pharmacology Studies Requiring High CNS Exposure Following Oral Dosing

MDR-1339 is optimally suited for preclinical studies evaluating cognitive endpoints in AD mouse models, where its brain-to-plasma ratio of 5.8 ensures robust cerebral drug exposure following oral administration [1]. The well-defined oral ED50 of 0.19 mg/kg in passive avoidance tasks enables precise dose selection for longitudinal behavioral pharmacology experiments, reducing compound consumption and animal-to-animal variability [1].

Mechanistic Studies of Aβ Aggregation and Fibril Disaggregation in Vitro

MDR-1339 is indicated for in vitro studies examining both the prevention of Aβ monomer aggregation and the destabilization of preformed fibrils, with active concentrations of 3.1-50 μM providing a well-characterized working range [1]. The dual activity profile (aggregation inhibition plus disaggregation) makes this compound uniquely suitable for time-course experiments investigating the reversibility of Aβ aggregation pathology [1].

Pharmacokinetic-Pharmacodynamic Modeling and Metabolite Contribution Studies

The fully characterized metabolic profile of MDR-1339, including identified CYP3A4/2B6/2C9-mediated biotransformation pathways and defined M1/M2 kinetic parameters, enables rigorous PK/PD modeling and metabolite exposure-response analyses in rodent AD models [1]. Researchers can leverage the known formation clearance of M1 (6.01 mL/min/kg, accounting for 19.7% of elimination) to account for active metabolite contributions when interpreting in vivo efficacy data [1].

Combination Therapy Studies Requiring Minimal CYP-Mediated Drug-Drug Interactions

MDR-1339 is well-suited for co-administration studies with other CNS-active agents, as its minimal CYP inhibition profile (only weak CYP2C8 inhibition with IC50 of 31.4 μM) reduces the confounding influence of drug-drug interactions on experimental outcomes [1]. This property is particularly valuable when evaluating synergistic or additive effects with cholinesterase inhibitors, NMDA receptor antagonists, or other AD-relevant pharmacologic interventions .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for MDR-1339

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.